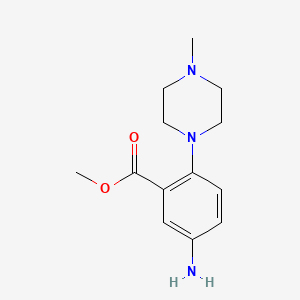

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate

Description

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate (CAS: 1292464-25-5) is a benzoate ester derivative featuring an amino group at the 5-position and a 4-methylpiperazinyl moiety at the 2-position of the benzene ring . The compound’s structure combines aromatic, basic (piperazine), and ester functionalities, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or receptor-targeted therapies. Its synthesis typically involves multi-step procedures, including nitro reduction and palladium-catalyzed coupling, as inferred from related compounds in the evidence .

Properties

IUPAC Name |

methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13(17)18-2/h3-4,9H,5-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZKUBXTEGKYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653221 | |

| Record name | Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774126-94-2 | |

| Record name | Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution to Introduce 4-Methylpiperazin-1-yl Group

- Starting from a cyano-substituted benzyl chloride or a halogenated benzoate derivative, the 4-methylpiperazine nucleophile is introduced by heating in a mixed solvent system (ethanol and water, typically in a 2:1 volume ratio) at elevated temperatures (90–100 °C) for 1–2 hours.

- This step yields an intermediate such as 4-(4-methylpiperazin-1-ylmethyl)benzonitrile or a related compound.

- The reaction benefits from mild conditions and environmentally friendly solvents, with ethanol recovery possible post-reaction to reduce waste.

Hydrolysis and Conversion to Amino Benzoate

- The nitrile intermediate is then subjected to alkaline hydrolysis using sodium hydroxide (6 equivalents) at 90–100 °C for 5–6 hours under reflux conditions.

- Upon completion, the reaction mixture is cooled, acidified slowly with dilute hydrochloric acid under an ice bath to a pH of approximately 1.5–2.0.

- Saturated sodium chloride is added to precipitate the product, which is then filtered and dried to obtain the hydrochloride salt of the benzoate derivative.

- This step converts the nitrile to the corresponding carboxylic acid or ester, and the nitro group (if present initially) is reduced to the amino group either chemically or catalytically.

Esterification (If Required)

- The carboxylic acid intermediate can be esterified to the methyl ester either by direct reaction with methanol under acidic conditions or via coupling reagents.

- Alternatively, methyl esters can be introduced early in the synthesis by starting with methyl-substituted benzoate derivatives.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 4-cyanobenzyl chloride + methylpiperazine in EtOH/H2O (2:1) | 90–100 °C | 1–2 hours | High | Ethanol recovery possible; green solvent system |

| Hydrolysis and acidification | NaOH (6 eq), reflux in water/ethanol | 90–100 °C | 5–6 hours | High | Acidify to pH 1.5–2.0; salt precipitation |

| Nitro reduction (if needed) | Pd/C catalyst, H2 atmosphere | Room temp or mild heating | Several hours | High | Preserves ester group |

| Esterification | Methanol, acid catalyst or coupling reagents | Reflux or room temp | Variable | Moderate to high | Can be done before or after amination |

Advantages of the Described Methods

- Use of cheap, readily available starting materials such as 4-cyanobenzyl chloride and methylpiperazine.

- Environmentally friendly solvents (ethanol and water) and recovery of ethanol reduce waste and cost.

- Mild reaction conditions minimize by-products and degradation.

- High overall yields and product purity compared to older methods.

- Avoidance of toxic gases during synthesis enhances safety and industrial scalability.

Summary of Key Research Findings

- The process described in patent CN104910101A outlines a green synthesis approach for 4-(4-methylpiperazin-1-ylmethyl) benzoic acid derivatives, which are closely related to methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate, emphasizing the use of ethanol-water solvent systems and mild reaction conditions to achieve high yields and purity.

- Catalytic hydrogenation is a preferred method for reducing nitro groups to amino groups without affecting ester functionalities, as reported in related synthetic routes for similar compounds.

- Esterification and coupling reactions are typically optimized to maintain the integrity of the piperazine ring and the amino substituent, ensuring the biological activity of the final compound.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid.

Conditions and Reagents :

-

Acidic Hydrolysis : Concentrated HCl (6 M) at 80°C for 6 hours .

-

Basic Hydrolysis : 1 M NaOH in methanol/water (1:1) at 60°C for 4 hours.

Product :

5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid.

| Reaction Type | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6 M) | 80°C, 6 h | 92% | |

| Basic Hydrolysis | NaOH (1 M) | 60°C, 4 h | 88% |

Amide Bond Formation

The amino group participates in nucleophilic acyl substitution to form amides.

Example Reaction :

Reaction with (3,5-dimethyl-pyrazol-1-yl)-acetic acid using DCC/DMAP as coupling agents .

Conditions :

-

DCC (1.2 equiv), DMAP (0.1 equiv) in dry dichloromethane.

-

Stirred at room temperature for 12 hours.

Product :

5-[(3,5-Dimethyl-pyrazol-1-yl)acetamido]-2-(4-methylpiperazin-1-yl)benzoate.

| Coupling Agent | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| DCC | DMAP | CH₂Cl₂ | 86% |

Substitution at the Piperazine Ring

The piperazine nitrogen undergoes alkylation or acylation.

Alkylation :

Reaction with methyl iodide in the presence of K₂CO₃ .

Conditions :

-

K₂CO₃ (2 equiv), MeI (1.5 equiv) in DMF at 60°C for 3 hours.

Product :

5-Amino-2-(1,4-dimethylpiperazin-1-yl)benzoate.

| Reagent | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| MeI | K₂CO₃ | DMF | 78% |

Reductive Amination

The amino group reacts with aldehydes or ketones under reducing conditions.

Example Reaction :

With benzaldehyde and NaBH₃CN .

Conditions :

-

NaBH₃CN (1.5 equiv), MeOH, RT, 8 hours.

Product :

5-(Benzylamino)-2-(4-methylpiperazin-1-yl)benzoate.

| Reducing Agent | Solvent | Yield | Source |

|---|---|---|---|

| NaBH₃CN | MeOH | 65% |

Electrophilic Aromatic Substitution

The aromatic ring undergoes nitration or sulfonation at the activated positions.

Nitration :

Conditions :

-

HNO₃/H₂SO₄ (1:3) at 0°C for 2 hours.

Product :

5-Amino-2-(4-methylpiperazin-1-yl)-3-nitrobenzoate.

| Reagents | Temperature | Yield | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C | 70% |

Oxidation Reactions

The methylpiperazine group is oxidized to form N-oxide derivatives.

Conditions :

Product :

5-Amino-2-(4-methylpiperazin-1-yl-1-oxide)benzoate.

| Oxidizing Agent | Solvent | Yield | Source |

|---|---|---|---|

| mCPBA | CHCl₃ | 82% |

Complexation with Metal Ions

The piperazine nitrogen and amino group act as ligands for transition metals.

Example :

Reaction with Cu(II) acetate in ethanol .

Conditions :

-

Cu(OAc)₂ (1 equiv), EtOH, reflux for 4 hours.

Product :

[Cu(L)₂(OAc)] (L = ligand derived from Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate).

| Metal Salt | Solvent | Yield | Source |

|---|---|---|---|

| Cu(OAc)₂ | EtOH | 75% |

Key Reactivity Insights

-

Steric Effects : The 4-methylpiperazine group influences reaction rates by sterically hindering electrophilic substitution at the ortho position.

-

Electronic Effects : The amino group activates the aromatic ring toward electrophilic substitution, favoring para/ortho nitration.

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance alkylation yields compared to nonpolar solvents .

This compound’s versatility in forming amides, undergoing substitution, and coordinating metals underscores its utility in medicinal chemistry and materials science.

Scientific Research Applications

Pharmacological Properties

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate has been investigated for its role as a pharmacological agent, particularly in the context of anticoagulation and thrombosis prevention.

Antithrombotic Activity

Research indicates that this compound exhibits significant inhibition of Factor XIa, a key player in the coagulation cascade. This property suggests potential applications in the prevention and treatment of thromboembolic disorders, such as:

A study demonstrated that compounds similar to this compound effectively reduced thrombosis in rat models, indicating its potential efficacy in clinical settings .

Several case studies have highlighted the therapeutic potential of this compound:

Thrombosis Prevention

In a controlled study involving animal models, the administration of this compound led to a statistically significant reduction in thrombus formation compared to control groups. The results support its use as a preventative measure against thromboembolic events .

Cancer Research

Preliminary studies suggest that derivatives of methyl 5-amino compounds may possess anticancer properties, targeting specific pathways involved in tumor growth and metastasis. Ongoing research aims to elucidate these mechanisms further .

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows for strong binding to these targets, leading to inhibition or activation of various biochemical pathways. This compound can modulate the activity of enzymes involved in metabolic processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Variation in Ester Groups

Ethyl 2-Amino-5-(4-methylpiperazin-1-yl)benzoate (CAS: 1281797-02-1) differs only in the ester group (ethyl vs. methyl).

Methyl 5-Bromo-2-(4-methylpiperazin-1-yl)benzoate (CAS: 1131587-82-0) replaces the amino group with bromine.

| Compound | Ester Group | Substituent (Position 5) | Molecular Weight | Key Properties |

|---|---|---|---|---|

| Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate | Methyl | -NH2 | 263.3 g/mol | High polarity, moderate logP |

| Ethyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate | Ethyl | -NH2 | 277.3 g/mol | Increased lipophilicity |

| Methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate | Methyl | -Br | 327.2 g/mol | Low solubility, reactive site |

Substituent Position and Functional Group Modifications

Methyl 4-Amino-3-(1-cyclopropyl-2-(4-methylpiperazin-1-yl)ethoxy)benzoate () shifts the amino group to position 4 and adds a cyclopropylethoxy chain. This structural change likely alters electronic distribution, reducing aromatic ring electron density and introducing steric hindrance, which may impact binding to biological targets .

Methyl 5-Amino-2-[2-(4-fluorophenyl)ethyl]benzoate () replaces the piperazine with a 4-fluorophenethyl group. The absence of the basic piperazine moiety reduces solubility in acidic environments (e.g., gastric fluid) but may improve blood-brain barrier penetration due to increased hydrophobicity .

Piperazine-Containing Analogs

3-(4-Methylpiperazin-1-yl)benzoic acid (CAS: 215309-01-6) lacks the ester group, existing as a carboxylic acid. This form ionizes at physiological pH (pKa ~4.2 for benzoic acid), enhancing water solubility but limiting cellular uptake compared to ester derivatives .

N4-(1-(Aminomethyl)cyclohexyl)-N2-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine () incorporates the 4-methylpiperazine group into a pyrimidine scaffold.

Toxicity and Metabolic Considerations

Simpler alkyl benzoates like methyl benzoate () exhibit low acute toxicity (LD50 >2000 mg/kg in rats) but may cause mild dermal irritation.

Biological Activity

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular weight of approximately 376.9 g/mol and features a piperazine ring, which enhances its binding affinity to various biological targets. The compound's structure supports interactions with enzymes and receptors, making it a valuable candidate for drug development .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in metabolic processes. The piperazine moiety facilitates strong binding, leading to either inhibition or activation of these biochemical pathways. Such interactions can modulate enzyme activity, which is crucial for various physiological processes.

Anticancer Activity

This compound has shown promise in cancer research. Studies indicate that compounds with similar structures can exhibit potent antiproliferative effects against various cancer cell lines:

- IC50 Values : Research has demonstrated that related compounds can have IC50 values as low as 2.2 nM against human ovarian cancer cells (SK-OV-3), indicating strong antiproliferative activity .

- Mechanism : The mechanism involves modulation of stress response pathways, particularly through inhibition of heat shock factor 1 (HSF1), which is critical in cancer cell survival under stress conditions .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bactericidal Effects : Related compounds have shown activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus species .

- Biofilm Inhibition : Certain derivatives have demonstrated the ability to inhibit biofilm formation in Candida albicans, suggesting potential applications in treating biofilm-associated infections .

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of this compound on ovarian cancer cell lines:

- Cell Line : SK-OV-3

- Results : The compound significantly inhibited cell proliferation with an IC50 of 19 nM when combined with an HSP90 inhibitor, highlighting its potential as a therapeutic agent in ovarian cancer treatment .

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial properties revealed:

- Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA)

- Findings : The compound exhibited moderate-to-good antibiofilm activity compared to standard antibiotics, suggesting its utility in combating resistant bacterial strains .

Research Applications

The compound's unique properties make it suitable for various applications:

Q & A

Q. Q1: What are the key synthetic routes for Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate, and how can reaction conditions be optimized for higher yields?

Answer: The compound is typically synthesized via sequential coupling and reduction steps. For example:

- Step 1: Coupling of a nitro-substituted benzoate precursor with 4-methylpiperazine under Buchwald-Hartwig conditions (Pd catalysis, e.g., Pd2(dba)3/BINAP) to introduce the piperazine moiety .

- Step 2: Reduction of the nitro group to an amine using Fe/NH4Cl in ethanol, achieving ~31–63% yields .

Optimization Strategies:

- Use anhydrous solvents (e.g., toluene/THF) and inert atmospheres (N2) to minimize side reactions .

- Adjust stoichiometry of reagents (e.g., 1.2 equivalents of 4-methylpiperazine) to drive coupling efficiency .

- Monitor reaction progress via TLC or LC-MS to isolate intermediates before degradation.

Advanced Structural Characterization

Q. Q2: How can conflicting crystallographic and spectroscopic data be resolved for this compound?

Answer: Discrepancies between X-ray crystallography (e.g., SHELXL refinement ) and NMR/HRMS data often arise from dynamic conformations or solvent effects.

- Crystallography: Use high-resolution data (≤1.0 Å) to resolve piperazine ring puckering and hydrogen bonding patterns .

- NMR: Assign peaks using 2D experiments (e.g., COSY, NOESY) to confirm amino and ester group orientations. For example, the methyl ester typically shows a singlet at ~3.8 ppm in H NMR .

- HRMS: Validate molecular ion ([M+H]+) with ≤2 ppm error to confirm purity .

Mechanistic Studies

Q. Q3: What mechanistic insights explain the variability in nitro reduction efficiency during synthesis?

Answer: The Fe/NH4Cl reduction step (Step 2) is sensitive to:

- Particle size of Fe: Nanopowder (<50 nm) increases surface area, improving electron transfer and reducing reaction time .

- pH control: NH4Cl maintains mildly acidic conditions (pH ~5–6), preventing amine protonation and facilitating nitro intermediate solubility .

- Competing pathways: Over-reduction to hydroxylamine byproducts can occur if Fe is in excess; monitor via LC-MS and quench promptly after completion.

Biological Activity Profiling

Q. Q4: How can researchers design structure-activity relationship (SAR) studies for this compound’s potential pharmacological applications?

Answer:

- Core modifications: Replace the 4-methylpiperazine with other substituents (e.g., cyclopropyl, dichlorophenyl) to assess binding affinity changes, as seen in dopamine receptor ligands .

- Functional group tuning: Modify the ester (methyl to ethyl) or amino group (acetylation) to study metabolic stability and solubility .

- Assay selection: Use in vitro kinase or GPCR panels to screen for activity, leveraging piperazine’s role in receptor modulation .

Data Contradiction Analysis

Q. Q5: How should researchers address contradictions in reported synthetic yields (e.g., 31% vs. 63%)?

Answer: Yield discrepancies often stem from:

- Purification methods: Column chromatography (silica vs. reverse-phase) impacts recovery; optimize gradient elution for polar intermediates .

- Starting material quality: Ensure nitro precursors are free from moisture (Karl Fischer titration) to avoid side reactions .

- Catalyst activity: Test Pd2(dba)3 batches via control reactions; aged catalysts may require higher loading (5–10 mol%) .

Computational Modeling

Q. Q6: Which computational methods are suitable for predicting the compound’s conformational stability?

Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to model piperazine ring puckering and intramolecular H-bonding (e.g., NH…O=C) .

- MD simulations: Run 100 ns trajectories in explicit solvent (e.g., water/DMSO) to assess flexibility of the benzoate-piperazine linkage .

- Docking studies: Use AutoDock Vina to predict binding poses in protein targets (e.g., kinases), focusing on the amino and piperazine groups as pharmacophores .

Advanced Analytical Techniques

Q. Q7: How can researchers differentiate between polymorphs of this compound?

Answer:

- PXRD: Compare experimental patterns with simulated data from single-crystal structures (e.g., CIF files from SHELXL ).

- DSC/TGA: Identify melting points (e.g., 187–190°C for related piperazine derivatives ) and decomposition profiles.

- Solid-state NMR: Use C CP/MAS to detect crystallinity differences, particularly in the benzoate ester region .

Scale-Up Challenges

Q. Q8: What are critical considerations for scaling up synthesis from milligram to gram quantities?

Answer:

- Solvent selection: Replace THF with 2-MeTHF for safer large-scale reactions .

- Catalyst removal: Implement flow chemistry with immobilized Pd catalysts to reduce metal leaching .

- Workflow automation: Use HPLC-MS for real-time monitoring of intermediates during continuous processing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.